3-Ethoxy-4-iodobenzoic acid
Overview
Description
“3-Ethoxy-4-iodobenzoic acid” is an organic compound with the molecular formula C9H9IO3 . It is also known as ethyl 3-ethoxy-4-iodobenzoate .
Molecular Structure Analysis
The molecular structure of “3-Ethoxy-4-iodobenzoic acid” consists of a benzene ring substituted with an ethoxy group (–OCH2CH3) at the 3-position and an iodine atom at the 4-position . The carboxylic acid group (–COOH) is attached to the benzene ring .
Chemical Reactions Analysis
While specific chemical reactions involving “3-Ethoxy-4-iodobenzoic acid” are not available, iodobenzoic acids are generally susceptible to electrophilic aromatic substitution reactions . The iodine atom can be replaced by other groups in these reactions .
Physical And Chemical Properties Analysis
The molecular weight of “3-Ethoxy-4-iodobenzoic acid” is 292.07 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Scientific Research Applications
Synthesis Applications
Synthesis of 3-Iodobenzo[b]furans : A study by Okitsu et al. (2008) demonstrated the use of 2-alkynyl-1-(1-ethoxyethoxy)benzenes, a compound related to 3-ethoxy-4-iodobenzoic acid, in the iodocyclization process. This process resulted in the synthesis of a wide variety of 3-iodobenzo[b]furans, which are significant in various chemical syntheses (Okitsu et al., 2008).
Isocoumarins Synthesis : Subramanian et al. (2005) researched the coupling reaction of o-iodobenzoic acid with terminal alkynes. Their work indicates that such reactions, which might involve derivatives like 3-ethoxy-4-iodobenzoic acid, can lead to the formation of isocoumarins, important in organic synthesis (Subramanian et al., 2005).
Synthesis of Oxadiazolines Compounds : Jun (2011) explored the synthesis of ethyl 3-iodobenzoate and its subsequent reactions leading to oxadiazolines. These findings suggest the potential of 3-ethoxy-4-iodobenzoic acid in similar synthetic pathways (Jun, 2011).
Chemical Characterization and Reactions
Thermodynamic Studies : Tan and Sabbah (1994) conducted a thermodynamic study on various isomers of iodobenzoic acid, including 4-iodobenzoic acid. This research could provide insights into the physical and chemical properties of 3-ethoxy-4-iodobenzoic acid (Tan & Sabbah, 1994).
Catalyst-free P-C Coupling Reactions : Jablonkai and Keglevich (2015) explored P-C coupling reactions involving halobenzoic acids like 4-iodobenzoic acid. Such research could be extrapolated to understand similar reactions with 3-ethoxy-4-iodobenzoic acid (Jablonkai & Keglevich, 2015).
Biodegradation Studies : Santos, New, and Kingswood (1999) investigated the biodegradation of various iodobenzoic acids, providing insights into environmental and metabolic processes that could affect compounds like 3-ethoxy-4-iodobenzoic acid (Santos, New, & Kingswood, 1999).
properties
IUPAC Name |
3-ethoxy-4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLKNIQVZIFYMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-iodobenzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.